
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the acridine ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Phenoxy Substitution: Introduction of the 2,3-dimethylphenoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and appropriate solvents and catalysts for phenoxy substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of new functional groups.
科学研究应用
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and phenoxy groups may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
7-Chloro-1-(2,3-dimethylphenoxy)-4-nitroacridin-9(10H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, is not commonly found in other acridine derivatives, making it a compound of interest for further research and development.
属性
CAS 编号 |
61290-23-1 |
|---|---|
分子式 |
C21H15ClN2O4 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
7-chloro-1-(2,3-dimethylphenoxy)-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C21H15ClN2O4/c1-11-4-3-5-17(12(11)2)28-18-9-8-16(24(26)27)20-19(18)21(25)14-10-13(22)6-7-15(14)23-20/h3-10H,1-2H3,(H,23,25) |
InChI 键 |
YEWHDDJXECXDAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


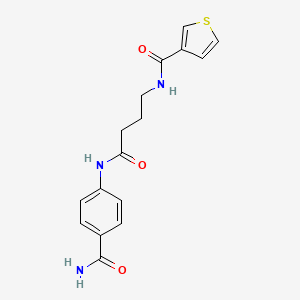
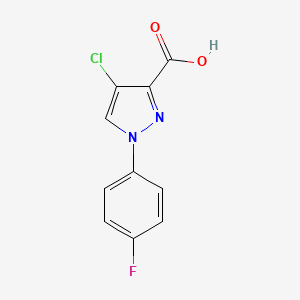



![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
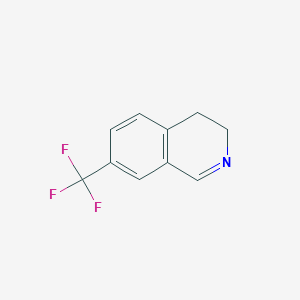
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
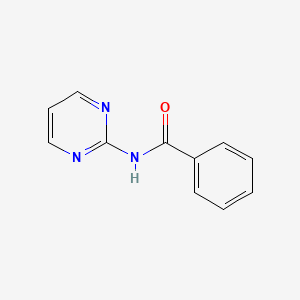
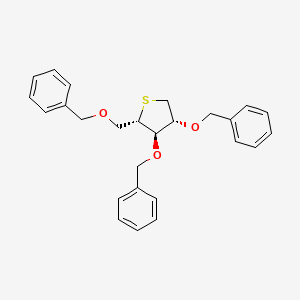
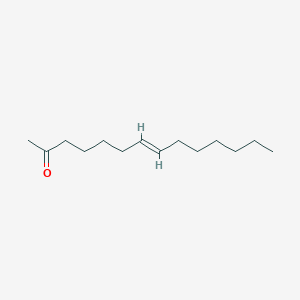

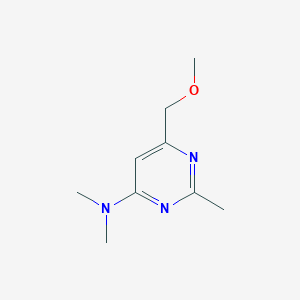
![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)
